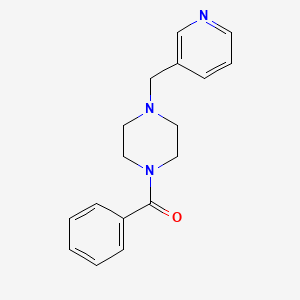
(4-bromo-3-nitrophenyl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-3-nitrophenyl)(4-methoxyphenyl)methanone, also known as BNMPM, is an organic compound that belongs to the family of ketones. BNMPM has been the subject of scientific research due to its potential as a pharmacological tool for studying the function of ion channels in the brain.
Mechanism of Action
The mechanism of action of (4-bromo-3-nitrophenyl)(4-methoxyphenyl)methanone involves the selective blocking of the Kv1.3 potassium channel. This leads to a decrease in T-cell activation and proliferation, which can help to reduce inflammation and autoimmune responses in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the selective blocking of the Kv1.3 potassium channel, a decrease in T-cell activation and proliferation, and a reduction in inflammation and autoimmune responses in the body.
Advantages and Limitations for Lab Experiments
One advantage of using (4-bromo-3-nitrophenyl)(4-methoxyphenyl)methanone in lab experiments is its selectivity for the Kv1.3 potassium channel, which allows for more precise targeting of this ion channel. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on (4-bromo-3-nitrophenyl)(4-methoxyphenyl)methanone, including the development of more selective and less toxic analogs, the investigation of its potential as a therapeutic agent for autoimmune diseases, and the exploration of its effects on other ion channels in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmacology.
In conclusion, this compound is an organic compound that has been the subject of scientific research due to its potential as a pharmacological tool for studying the function of ion channels in the brain. Its selective blocking of the Kv1.3 potassium channel makes it a potential candidate for the treatment of autoimmune diseases, and its future directions include the development of more selective and less toxic analogs, investigation of its therapeutic potential, and exploration of its effects on other ion channels in the brain.
Synthesis Methods
The synthesis of (4-bromo-3-nitrophenyl)(4-methoxyphenyl)methanone involves the reaction of 4-bromo-3-nitrobenzoyl chloride with 4-methoxyphenylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
(4-bromo-3-nitrophenyl)(4-methoxyphenyl)methanone has been used as a pharmacological tool for studying the function of ion channels in the brain. Specifically, this compound has been shown to selectively block the Kv1.3 potassium channel, which is involved in the regulation of T-cell activation. This makes this compound a potential candidate for the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
(4-bromo-3-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO4/c1-20-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(8-10)16(18)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPGZDFUDIRHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5695291.png)

![4-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5695312.png)

![5-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5695327.png)
![N'-[4-(benzyloxy)benzylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5695333.png)
![N-isopropyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695334.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5695341.png)
![5-bromo-N-[2-(4-morpholinyl)ethyl]-2-furamide](/img/structure/B5695347.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5695350.png)
![N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5695355.png)
![N-[3-[2-(4-hydroxyphenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5695361.png)

